molecular formula C10H18FNO4 B2516794 Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate CAS No. 1955548-89-6

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate

Cat. No.: B2516794
CAS No.: 1955548-89-6
M. Wt: 235.255
InChI Key: VZJUORFVYPQUAN-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate is a useful research compound. Its molecular formula is C10H18FNO4 and its molecular weight is 235.255. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Syntheses

One of the primary applications of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate derivatives is in the stereoselective synthesis of complex molecules. For example, Boev et al. (2015) demonstrated the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate. This process involves reactions with L-selectride to yield cis isomers in quantitative yield, highlighting its utility in creating stereochemically complex piperidine derivatives with high selectivity (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Synthesis of Piperidine Derivatives

Moskalenko and Boev (2014) explored the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and iodides of protected alcohols, leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. This process showcases the compound's role in synthesizing N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles, which are important in medicinal chemistry (Moskalenko & Boev, 2014).

Intermediate in Synthesis of Jak3 Inhibitor

Chen Xin-zhi (2011) discussed an efficient approach to synthesize tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. This application underlines the compound's significance in developing new therapeutic agents (Chen, 2011).

Antibacterial Agents

In a different context, Bouzard et al. (1992) synthesized a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which were tested for their in vitro and in vivo antibacterial activities. This research indicates the broader potential of fluoro-substituted compounds in antibacterial drug discovery (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992).

Properties

IUPAC Name

tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO3.H2O/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12;/h7H,4-6H2,1-3H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJUORFVYPQUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)F.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955548-89-6
Record name tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate
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